Oxibetaine
Overview
Description
Oxibetaine, also known as (carboxymethyl)dimethyl(2-hydroxyethyl)ammonium hydroxide inner salt, is a zwitterionic compound with the molecular formula C6H13NO3. It is a derivative of betaine and is naturally found in various plants such as beet, spinach, and Swiss chard. This compound possesses amphoteric properties, meaning it can act as both an acid and a base depending on the surrounding environment .
Mechanism of Action
Target of Action
Oxibetaine, also known as trimethylglycine, is widely distributed in animals, plants, and microorganisms It is known to function physiologically as an important osmoprotectant and methyl group donor .
Mode of Action
This compound’s mode of action involves ameliorating sulfur amino acid metabolism against oxidative stress, inhibiting nuclear factor-κB activity and NLRP3 inflammasome activation, regulating energy metabolism, and mitigating endoplasmic reticulum stress and apoptosis .
Biochemical Pathways
Betaine, a similar compound to this compound, can be catabolized via a variety of metabolic pathways . The best-known catabolic pathway involves the conversion of betaine to glycine via methyl group transfer . .
Pharmacokinetics
A study on betaine, a similar compound, showed that there was no overt benefit to increasing betaine dosage higher than 100 mg/kg/day to lower homocysteine concentrations . Increasing betaine up to 250 mg/kg/day could benefit certain patients through the increase of methionine and s-adenosylmethionine (sam) concentrations .
Result of Action
Betaine, a similar compound, has been shown to possess cellular antioxidant activity, decrease oxidative stress biomarkers (eg, lipid peroxidation, intracellular ROS levels, apoptosis), increase diverse antioxidant enzymes’ activities, and modulate levels of antioxidant molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, likely including this compound. Factors such as diet, physical activity, exposure to pollutants, sleep patterns, stress levels, and socioeconomic status can all potentially influence the effectiveness of a compound .
Biochemical Analysis
Biochemical Properties
Oxibetaine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Due to its particular functions, many microorganisms utilize this compound as a functional chemical and have evolved different metabolic pathways for the biosynthesis and catabolism of this compound .
Cellular Effects
It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxibetaine can be synthesized through the reaction of dimethylaminoethanol with chloroacetic acid. The reaction typically occurs in an aqueous medium and requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows: [ \text{(CH3)2NCH2CH2OH + ClCH2COOH} \rightarrow \text{(CH3)2NCH2CH2OCH2COOH + HCl} ]
Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure complete mixing of the reactants. The product is then purified through crystallization or distillation to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxyl group, converting it into an alcohol or aldehyde.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Acts as an osmoprotectant, helping cells maintain their shape and function under stress conditions like high salinity or drought.
Medicine: Potential applications in treating neurological disorders, improving cognitive function and memory in patients with Alzheimer’s disease, and reducing chemotherapy-induced cognitive impairment.
Comparison with Similar Compounds
Betaine: A trimethylated derivative of glycine, widely distributed in nature and used as a methyl donor and osmoprotectant.
Glycine Betaine: Similar to betaine but with an additional hydroxyl group, providing enhanced osmoprotective properties.
Trimethylglycine: Another derivative of glycine, used in similar applications as betaine and oxibetaine.
Uniqueness of this compound: this compound’s unique structure, with both a quaternary ammonium cation and a carboxylate anion, makes it an effective zwitterionic molecule. Its amphoteric nature allows it to function in a wide range of pH environments, making it versatile for various applications .
Properties
IUPAC Name |
2-[2-hydroxyethyl(dimethyl)azaniumyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(2,3-4-8)5-6(9)10/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENAXZSZPRLQRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990266 | |
Record name | [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7002-65-5 | |
Record name | Oxibetaine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007002655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXIBETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0WVV18VUI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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